molecular formula C9H11F3N2O2 B13344971 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13344971
M. Wt: 236.19 g/mol
InChI Key: FFGKJFAGLCONJF-UHFFFAOYSA-N
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Description

1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound with a unique structure that includes an isobutyl group, a trifluoromethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a trifluoromethyl ketone, followed by the introduction of the isobutyl group through alkylation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or alter the conformation of target molecules, leading to changes in their activity. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
  • 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Uniqueness

1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS No. 1437795-15-7) is a compound belonging to the pyrazole class, known for its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the synthesis, biological evaluations, and molecular mechanisms associated with this compound.

  • Molecular Formula : C₈H₁₁F₃N₂
  • Molecular Weight : 192.18 g/mol
  • InChIKey : NYBYYTWVFAAHNG-UHFFFAOYSA-N

Biological Activity Overview

Recent studies have highlighted the potential of this compound in various biological contexts:

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In vitro studies have demonstrated that certain pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

CompoundIC50 (μg/mL)COX-1 InhibitionCOX-2 Inhibition
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole73.35HighModerate
Diclofenac54.65StandardStandard

The inhibition efficacy was assessed using enzyme immunoassay kits, showing that the compound has a selective inhibitory action towards COX-2, making it a promising candidate for treating inflammatory diseases without the gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

The anticancer potential of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole has been explored in various cancer cell lines. Studies have shown that this compound can induce apoptosis in breast cancer cells (MDA-MB-231) and other cancer types by disrupting microtubule assembly and enhancing caspase activity.

Cell LineConcentration (μM)Apoptosis Induction (%)
MDA-MB-2311040.76
HepG21052.03

The compound's mechanism involves microtubule destabilization, leading to cell cycle arrest and subsequent apoptosis .

Case Studies

Several studies have examined the biological activity of pyrazole derivatives, including:

  • Study on COX Inhibition : A series of pyrazole derivatives were synthesized and tested for their COX inhibitory activity. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced anti-inflammatory properties compared to their non-fluorinated counterparts .
  • Anticancer Evaluation : In a study focusing on breast cancer, researchers found that specific pyrazole derivatives significantly inhibited cell proliferation and induced apoptosis through caspase activation, confirming their potential as anticancer agents .
  • Toxicological Assessment : Acute toxicity studies demonstrated that the lethal dose (LD50) for certain derivatives was greater than 2000 mg/kg in mice, suggesting a favorable safety profile for further development .

Properties

Molecular Formula

C9H11F3N2O2

Molecular Weight

236.19 g/mol

IUPAC Name

1-(2-methylpropyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C9H11F3N2O2/c1-5(2)3-14-4-6(8(15)16)7(13-14)9(10,11)12/h4-5H,3H2,1-2H3,(H,15,16)

InChI Key

FFGKJFAGLCONJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C(=N1)C(F)(F)F)C(=O)O

Origin of Product

United States

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